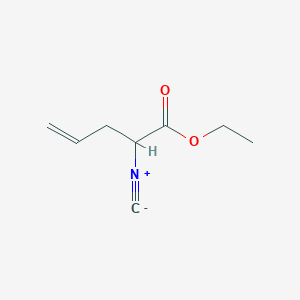
Ethyl 2-isocyanopent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyano-4-pentenoic acid ethyl ester is an organic compound with the molecular formula C8H11NO2 It is a derivative of pentenoic acid and contains an isocyano group, which is known for its reactivity and versatility in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-4-pentenoic acid ethyl ester typically involves the reaction of 4-pentenoic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the isocyano group. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Isocyano-4-pentenoic acid ethyl ester may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Radical Cyclization to γ-Thiolactams
Ethyl 2-isocyanopent-4-enoate undergoes radical cyclization in the presence of tert-butyl thiol and tributyltin hydride (n-Bu3SnH) to form γ-thiolactams.
Reaction Pathway :
-
Isothiocyanate Formation :
-
Radical Cyclization :
Mechanism :
-
Organotin radicals add to the isothiocyanate, forming a thioimidoyl radical.
-
5-exo cyclization generates a tin thioimidate intermediate, which hydrolyzes during chromatography to yield thiolactams .
Thiol-Mediated Radical Cyclizations
This compound participates in thiol-mediated reactions to form pyrrolines and pyroglutamates:
-
Reactants : But-3-enyl isocyanides and thiols (e.g., 2-mercaptoethanol).
-
Conditions : Radical initiation via AIBN or thermal decomposition.
-
Products :
Diastereoselectivity and Reaction Optimization
-
Microwave Advantages : Reduced reaction times (6–12 minutes) vs. conventional heating.
-
Solvent : Toluene preferred for radical stability.
-
Catalyst : AIBN (0.2 equivalents) ensures efficient radical generation .
Table 1: Representative Reactions of this compound
| Reaction Type | Conditions | Products (Yield) | Diastereomer Ratio |
|---|---|---|---|
| Radical Cyclization | n-Bu3SnH, AIBN, 140°C, 6 min | γ-Thiolactams 7 , 8 (78%) | 1.6:1 |
| One-Pot Synthesis | MW, 140°C, 12 min | Thiolactams 10 , 11 (76%) | 2:1 |
| Thiol-Mediated Cyclization | 2-Mercaptoethanol, AIBN | Pyroglutamates (16, 17, 19) (>80%) | N/A |
Table 2: Key Spectral Data for this compound Derivatives
| Compound | 1H NMR (CDCl3) Key Peaks | IR (νmax, cm−1) |
|---|---|---|
| 5 | δ 1.3 (t, CH3), 4.3 (q, CH2O), 6.1–6.6 (m, CH=CHPh), 7.2–7.4 (m, PhH) | 2139 (C≡N), 1742 (C=O) |
| 7/8 | δ 1.19–1.27 (t, CH3), 2.8–3.1 (m, CH2), 4.1–4.3 (m, CH2O), 7.2–7.4 (m, PhH) | 1740 (C=O), 1240 (C-N) |
Applications De Recherche Scientifique
2-Isocyano-4-pentenoic acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of heterocycles and other complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Isocyano-4-pentenoic acid ethyl ester involves its reactivity with various molecular targets. The isocyano group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentenoic acid ethyl ester: A similar compound with a different functional group, used in various chemical syntheses.
2-Isocyano-2-methyl-4-pentenoic acid ethyl ester: Another derivative with an additional methyl group, which may exhibit different reactivity and properties.
Uniqueness
2-Isocyano-4-pentenoic acid ethyl ester is unique due to its combination of an isocyano group and a pentenoic acid ester moiety. This combination imparts distinct reactivity and versatility, making it valuable for various synthetic and research applications .
Propriétés
Numéro CAS |
166655-28-3 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
ethyl 2-isocyanopent-4-enoate |
InChI |
InChI=1S/C8H11NO2/c1-4-6-7(9-3)8(10)11-5-2/h4,7H,1,5-6H2,2H3 |
Clé InChI |
GRYAVDXORXMSEO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC=C)[N+]#[C-] |
SMILES canonique |
CCOC(=O)C(CC=C)[N+]#[C-] |
Synonymes |
2-ISOCYANO-PENT-4-ENOIC ACID ETHYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















